molecular formula C15H18N4O3 B2374202 (E)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1285537-03-2

(E)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2374202
CAS No.: 1285537-03-2
M. Wt: 302.334
InChI Key: WQJAMJPKYVCVBO-LICLKQGHSA-N
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Description

The compound is a derivative of the 3,4-dimethoxyphenyl group . It’s likely to be an organic compound with potential applications in various fields.


Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as (E)-1-(3′,4′-dimethoxyphenyl) butadiene have been used in anti-tumorigenic applications . Another related compound, (E)-1-(3,4-DIMETHOXYPHENYL)-3-(2-PHENYL-4-O-TOLYL-4H-CHROMEN-3-YL)PROP-2-EN-1-ONE, has been mentioned in the context of chemical properties .

Scientific Research Applications

Vibrational Spectroscopic Investigations and Molecular Docking Studies

Research on similar pyrazole derivatives highlights their significance in industrial and biological fields. One study investigated N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide through quantum chemical studies, vibrational spectroscopic investigations, and molecular docking. These studies reveal the compound's potential as an inhibitor of CDK2s, showcasing its relevance in cancer research and treatment strategies (Pillai et al., 2017).

Antioxidant and Anticancer Activities

Several studies have synthesized and evaluated pyrazole-based heterocycles for their biological activities. For instance, novel pyrazole- and isoxazole-based heterocycles demonstrated significant anti-HSV-1 and cytotoxic activities (Dawood et al., 2011). Another research synthesized (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide and investigated its in vitro antidiabetic and antioxidant activities, suggesting potential for therapeutic applications (Karrouchi et al., 2020).

Corrosion Protection Behavior

The application of carbohydrazide-pyrazole compounds for corrosion protection of mild steel in acidic solutions was studied, demonstrating their effectiveness as corrosion inhibitors. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Paul et al., 2020).

Magnetic Studies and Molecular Modeling

The synthesis and characterization of tetranuclear Cu4(II), Ni4(II) square grids, and a dicopper(II) complex using heterocycle-based ligands were conducted. These studies contribute to the understanding of molecular interactions and magnetic properties, relevant in material science and electronics (Mandal et al., 2011).

Antimicrobial and Antitumor Agents

Research into the synthesis of novel pyrazole derivatives has shown promising results in the development of antimicrobial and anticancer agents. These compounds display significant activity against various cancer cell lines, highlighting their potential in therapeutic applications (Ningaiah et al., 2014).

Future Directions

While specific future directions for this compound are not available, related compounds have shown potential in various applications. For example, (E)-1-(3′,4′-dimethoxyphenyl) butadiene has shown anti-tumorigenic effects in various carcinomas . Another study discusses the potential of lignin peroxidase in the degradation of lignin and its aromatic derivative compounds .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various cellular targets, influencing processes such as melanogenesis

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to exert their effects through reactive oxygen species (ros) mediated apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, it might modulate genes involved in glutathione metabolism, which plays a crucial role in maintaining cellular redox balance .

Pharmacokinetics

The compound’s molecular structure, as determined by x-ray analysis , could provide insights into its potential pharmacokinetic properties.

Result of Action

Related compounds have been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that this compound might have similar effects.

Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-9-7-12(18-16-9)15(20)19-17-10(2)11-5-6-13(21-3)14(8-11)22-4/h5-8H,1-4H3,(H,16,18)(H,19,20)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJAMJPKYVCVBO-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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